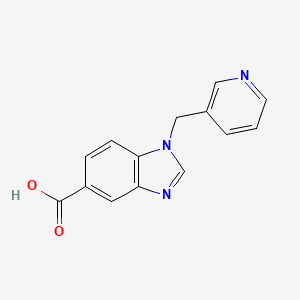

1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRJSXYOJDBICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Ortho-Phenylenediamine Derivatives

The foundational route for benzimidazole derivatives involves the condensation of ortho-phenylenediamine with suitable carboxylic acids or aldehydes. For the specific compound , the synthesis typically starts with 3-pyridinemethanamine derivatives and carboxylic acids bearing the benzimidazole core.

- Condensation of 3-pyridinemethanamine with a carboxylic acid derivative.

- Cyclization facilitated by acids or dehydrating agents.

- Oxidation or functionalization to introduce the carboxylic acid group at the 5-position.

Modified Phillips Method

A prevalent synthetic route, known as the Phillips method , involves heating ortho-phenylenediamine with carboxylic acids under acidic conditions, often with concentrated hydrochloric acid, to promote cyclization and formation of the benzimidazole ring.

| Step | Reagents & Conditions | Product Features |

|---|---|---|

| 1 | Ortho-phenylenediamine + carboxylic acid | Cyclization to benzimidazole core |

| 2 | Heating under reflux | Formation of benzimidazole derivatives |

Condensation with Pyridine Derivatives

For the pyridin-3-ylmethyl substitution:

- Condensation of 3-pyridinemethanamine with appropriate aldehydes or nitriles.

- Cyclization under acidic or basic conditions.

- Functional group modifications to introduce the carboxylic acid at the 5-position.

Advanced Synthetic Strategies

One-Pot Multi-Component Reactions

Recent research has demonstrated the efficiency of one-pot reactions involving:

- 3-pyridinemethanamine

- Carboxylic acids or aldehydes

- Catalysts (e.g., copper, iron, or indium salts)

This approach enhances yield, reduces reaction steps, and minimizes by-products.

Metal-Catalyzed Cyclization

Metal catalysts such as copper , iron , indium triflate , and copper bromide have been employed to facilitate cyclization and functionalization:

| Catalyst | Role | Reference/Study |

|---|---|---|

| Copper(I) bromide | N-arylation and cyclization | Fu et al., 2006 |

| Indium triflate | Solvent-free cyclization | De et al., 2006 |

| Iron-sulfur | Cyclization at high temperature | Nguyen et al., 2013 |

These metal-catalyzed methods often involve coupling of o-haloanilines with picolines or nitroanilines to generate the benzimidazole core with pyridinyl substituents.

Specific Synthetic Routes for the Target Compound

Based on the literature, the synthesis of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid can be summarized as follows:

Route A: Nucleophilic Substitution and Cyclization

- Step 1: Synthesis of 3-pyridinemethanamine via reduction of pyridine derivatives.

- Step 2: Condensation of 3-pyridinemethanamine with o-phenylenediamine derivatives bearing a carboxylic acid precursor.

- Step 3: Cyclization under acidic conditions (e.g., polyphosphoric acid or hydrochloric acid) to form the benzimidazole ring.

- Step 4: Oxidation or functionalization to introduce the carboxylic acid group at the 5-position.

Route B: Metal-Catalyzed Cyclization

- Step 1: Reaction of o-haloaniline derivatives with picolines in the presence of copper or indium catalysts .

- Step 2: Intramolecular cyclization facilitated by metal catalysis to form the benzimidazole core.

- Step 3: Functionalization with carboxylic acids or derivatives to obtain the target compound.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane as solvent.

Major Products:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of benzimidazole derivatives, including 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, against viral infections such as hepatitis C virus (HCV). Research indicates that certain derivatives exhibit low EC50 values, suggesting strong inhibitory effects on viral replication. For instance, compounds with similar structures have shown EC50 values as low as 0.007 nM against HCV .

Anti-inflammatory Effects

Benzimidazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Studies have reported significant inhibition rates, with some derivatives demonstrating IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .

Antiulcer Activity

The compound has also been investigated for its antiulcer potential. Benzimidazole derivatives are known to inhibit the H+/K+-ATPase enzyme, which is involved in gastric acid secretion. Some studies have reported that certain derivatives significantly reduce gastric ulcers in animal models, showcasing their potential as therapeutic agents for ulcer treatment .

Table 1: Summary of Pharmacological Activities

Synthetic Pathways and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler benzimidazole precursors. The introduction of the pyridinylmethyl group is crucial for enhancing biological activity. Various synthetic methods have been developed to optimize yield and purity, including:

- Mannich Reaction : A common method used to synthesize substituted benzimidazoles.

- Condensation Reactions : Employed to form the carboxylic acid moiety.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . In medicinal applications, it may act as an antagonist or agonist of certain receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural Differences:

Substituent Position : The pyridin-3-ylmethyl group in the target compound distinguishes it from analogs like 1-(4-methoxyphenethyl) derivatives, which exhibit enhanced antileukemic activity due to lipophilic aromatic substituents .

Carboxylic Acid Position : The 5-carboxylic acid group contrasts with CV-11974’s 7-carboxylic acid, which is critical for angiotensin II receptor binding .

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazoles are known for their pharmacological potential, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, summarizing findings from various studies and providing insights into its therapeutic applications.

- Molecular Formula : C14H11N3O2

- CAS Number : 1036591-09-9

- Molecular Weight : 251.26 g/mol

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, a related study highlighted the antimicrobial efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has demonstrated that benzimidazole derivatives can inhibit viral replication. Specifically, derivatives similar to this compound have been noted for their action against human cytomegalovirus (HCMV) and other RNA viruses by blocking RNA polymerase II activity . This antiviral mechanism positions these compounds as potential candidates for further development in antiviral therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit specific inflammatory pathways. For example, some studies have reported that these compounds can block the activity of pro-inflammatory cytokines such as TNF-alpha . This suggests that this compound may be effective in treating inflammatory conditions.

Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Some studies have indicated that certain benzimidazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves multi-step nucleophilic substitution and cyclization. For example, coupling pyridin-3-ylmethylamine with a benzimidazole precursor under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KPO) and palladium catalyst (e.g., Pd(PPh)) . Optimize temperature (80–120°C) and reaction time (12–24 hrs) to avoid side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields >60% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- NMR (1H/13C) to confirm substitution patterns (e.g., pyridinyl methyl protons at δ 4.8–5.2 ppm, carboxylic acid proton at δ 12–13 ppm) .

- FTIR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) due to potential irritancy (skin/eye contact) .

- Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

- In case of inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. How can aqueous solubility challenges be addressed for biological assays?

- Methodology :

- Prepare sodium salts by treating the carboxylic acid with NaOH (1:1 molar ratio) in ethanol/water .

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, IC variations may arise from differences in ATP concentrations in kinase assays .

- Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Replicate experiments with rigorous controls (e.g., solvent-only, positive/negative controls) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Perform docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .

- Use QSAR models (Mordred descriptors) to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity .

Q. What experimental designs optimize co-crystallization with target proteins?

- Methodology :

- Screen crystallization conditions (Hampton Index Kit) at varying pH (6.5–7.5) and PEG concentrations .

- Use X-ray crystallography (e.g., synchrotron radiation) to resolve binding modes, focusing on the benzimidazole core’s π-π stacking with aromatic residues .

Q. How does the compound’s stability vary under physiological pH conditions?

- Methodology :

- Conduct accelerated stability studies in buffers (pH 4.0, 7.4, 9.0) at 37°C for 48 hrs. Monitor degradation via LC-MS; the carboxylic acid group is prone to esterification at acidic pH .

Q. What synthetic modifications enhance selectivity for kinase targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.